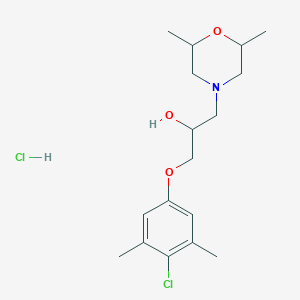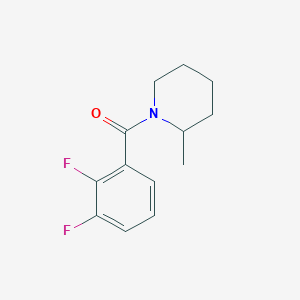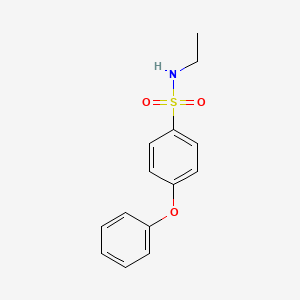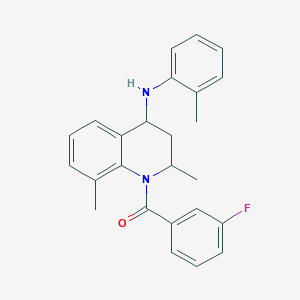![molecular formula C23H25ClN2O B5120462 2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5120462.png)
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole, commonly known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPOP belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用机制
The mechanism of action of CPOP is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, CPOP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In bacteria and viruses, CPOP has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and DNA replication.
Biochemical and physiological effects
CPOP has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, CPOP has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell viability. In bacteria and viruses, CPOP has been shown to inhibit cell growth and replication, leading to a decrease in bacterial and viral load. In organic electronics, CPOP has been shown to improve the efficiency and stability of OLEDs and OPVs.
实验室实验的优点和局限性
One of the main advantages of using CPOP in lab experiments is its versatility, as it can be used in a range of applications, from materials science to biomedical research. Additionally, CPOP is relatively easy to synthesize and has a high yield using the method described above. However, one limitation of using CPOP in lab experiments is its relatively low solubility in common solvents, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the research and development of CPOP. In materials science, CPOP can be used as a building block for the synthesis of novel polymers and liquid crystals with improved properties. In organic electronics, CPOP can be further optimized as a hole-transporting material for OLEDs and OPVs, with the goal of improving device efficiency and stability. In biomedical research, CPOP can be further investigated as a potential anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses. Additionally, the synthesis method of CPOP can be further optimized to improve yield and scalability.
合成方法
The synthesis of CPOP involves the reaction of 2-chlorobenzoic acid with 4-(4-propylcyclohexyl)benzene-1,3-diamine in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium azide and copper(I) iodide to yield the final product. The yield of CPOP using this method is approximately 60%.
科学研究应用
CPOP has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, CPOP has been used as a building block for the synthesis of novel polymers and liquid crystals. In organic electronics, CPOP has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In biomedical research, CPOP has been investigated for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and viruses.
属性
IUPAC Name |
2-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-2-5-16-8-10-17(11-9-16)18-12-14-19(15-13-18)22-25-26-23(27-22)20-6-3-4-7-21(20)24/h3-4,6-7,12-17H,2,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNXZGJCLORRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)

![8-methoxy-4-methyl-1-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]-2(1H)-quinolinone](/img/structure/B5120409.png)

![N-methyl-N-{[1-(2-{4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}-2-propanamine](/img/structure/B5120437.png)




![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120475.png)
![3-methyl-N-[3-(4-morpholinyl)propyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5120476.png)